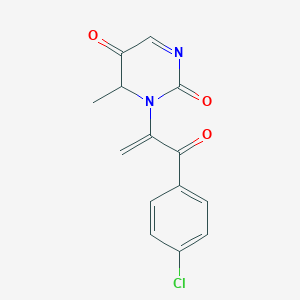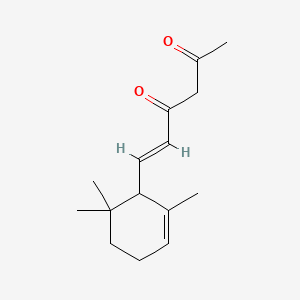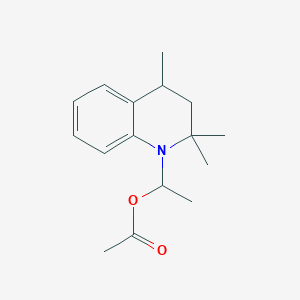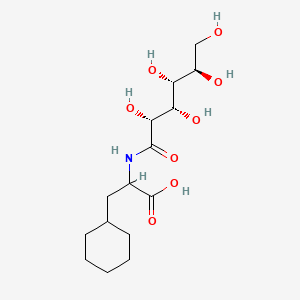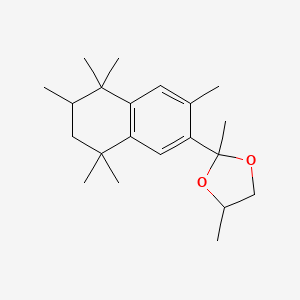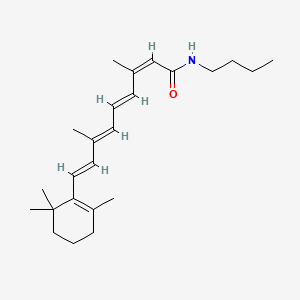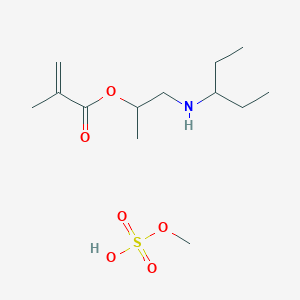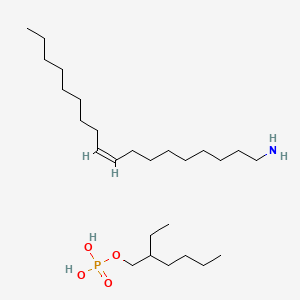
2-ethylhexyl dihydrogen phosphate;(Z)-octadec-9-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethylhexyl dihydrogen phosphate: and (Z)-octadec-9-en-1-amine are two distinct chemical compounds 2-ethylhexyl dihydrogen phosphate is an organophosphorus compound, often used in various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Esterification: The primary method involves the esterification of 2-ethylhexanol with phosphoric acid.
Industrial Production: Industrially, the process is scaled up by using large reactors where 2-ethylhexanol and phosphoric acid are mixed and heated.
Synthetic Routes and Reaction Conditions
Hydrogenation: Oleylamine can be synthesized by the hydrogenation of oleonitrile.
Industrial Production: In industrial settings, the hydrogenation process is carried out in large-scale reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
2-ethylhexyl dihydrogen phosphate
(Z)-octadec-9-en-1-amine
Aplicaciones Científicas De Investigación
2-ethylhexyl dihydrogen phosphate
Chemistry: Used as a reagent in various organic synthesis reactions.
Industry: Employed as a plasticizer and flame retardant in polymer industries.
(Z)-octadec-9-en-1-amine
Mecanismo De Acción
2-ethylhexyl dihydrogen phosphate
Molecular Targets and Pathways: This compound acts primarily by interacting with metal ions, forming stable complexes that can be used in extraction and separation processes.
(Z)-octadec-9-en-1-amine
Molecular Targets and Pathways: Oleylamine interacts with metal surfaces, stabilizing nanoparticles through the formation of amine-metal bonds.
Comparación Con Compuestos Similares
2-ethylhexyl dihydrogen phosphate
Similar Compounds: Bis(2-ethylhexyl) phosphate, di(2-ethylhexyl) phosphate.
(Z)-octadec-9-en-1-amine
Propiedades
Número CAS |
130222-35-4 |
|---|---|
Fórmula molecular |
C26H56NO4P |
Peso molecular |
477.7 g/mol |
Nombre IUPAC |
2-ethylhexyl dihydrogen phosphate;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N.C8H19O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3-5-6-8(4-2)7-12-13(9,10)11/h9-10H,2-8,11-19H2,1H3;8H,3-7H2,1-2H3,(H2,9,10,11)/b10-9-; |
Clave InChI |
BGFJHDPHZBLCBT-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCN.CCCCC(CC)COP(=O)(O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCN.CCCCC(CC)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


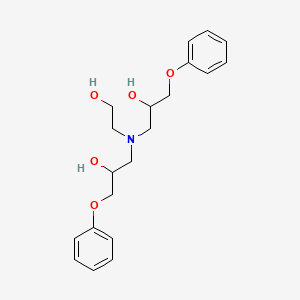
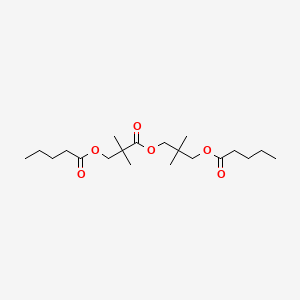
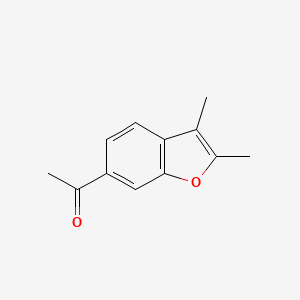
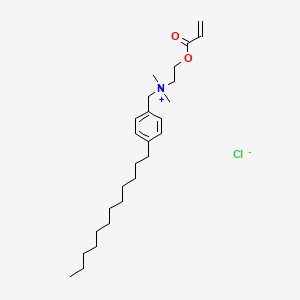

![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
